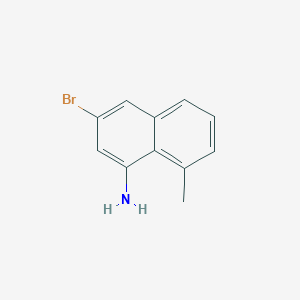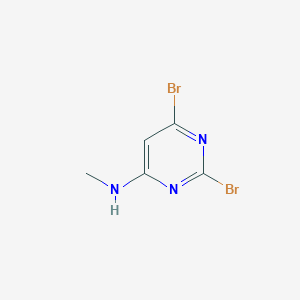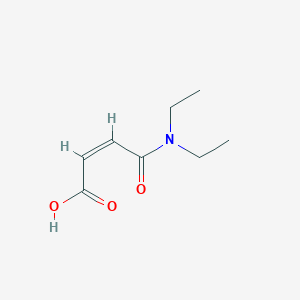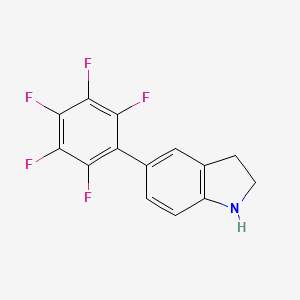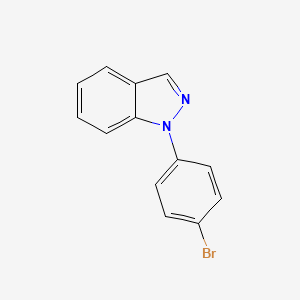![molecular formula C11H18BrNO4 B12845647 prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves multiple steps. Typically, the process begins with the protection of the amino group of glycine using a tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the methyl group and the esterification with allyl alcohol . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of protein interactions and modifications.
Industry: The compound is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function . The Boc group provides protection during these reactions, ensuring that the desired modifications occur without unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-N-t-Boc-2-chloromethyl Glycine Allyl Ester
- L-N-t-Boc-2-iodomethyl Glycine Allyl Ester
- L-N-t-Boc-2-fluoromethyl Glycine Allyl Ester
Uniqueness
L-N-t-Boc-2-bromomethyl Glycine Allyl Ester is unique due to its specific bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts . This unique reactivity makes it particularly useful in specific types of chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H18BrNO4 |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H18BrNO4/c1-5-6-16-9(14)8(7-12)13-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,15)/t8-/m0/s1 |
Clé InChI |
XDOUMZBQABKMPE-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OCC=C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CBr)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
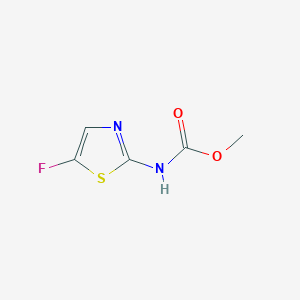

![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
